Cas no 2377609-87-3 (4-Bis(N-Boc)amino-3-fluorophenylboronic acid)

4-Bis(N-Boc)amino-3-fluorophenylboronic acid 化学的及び物理的性質
名前と識別子
-
- [4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid
- 2377609-87-3
- 4-Bis(N-Boc)amino-3-fluorophenylboronic acid
- CS-0178992
- BS-33722
-
- インチ: 1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3
- InChIKey: PDOXRNGFOOHMLN-UHFFFAOYSA-N
- SMILES: FC1C=C(B(O)O)C=CC=1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 355.1602458g/mol
- 同位素质量: 355.1602458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 460
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3Ų
4-Bis(N-Boc)amino-3-fluorophenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ16311-5g |
4-Bis(N-Boc)amino-3-fluorophenylboronic acid |
2377609-87-3 | 95% | 5g |
$1403.00 | 2024-04-20 | |
A2B Chem LLC | AJ16311-1g |
4-Bis(N-Boc)amino-3-fluorophenylboronic acid |
2377609-87-3 | 95% | 1g |
$358.00 | 2024-04-20 |
4-Bis(N-Boc)amino-3-fluorophenylboronic acid 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
4-Bis(N-Boc)amino-3-fluorophenylboronic acidに関する追加情報
Research Brief on 4-Bis(N-Boc)amino-3-fluorophenylboronic acid (CAS: 2377609-87-3): Recent Advances and Applications
4-Bis(N-Boc)amino-3-fluorophenylboronic acid (CAS: 2377609-87-3) is a specialized boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique N-Boc protected amino groups and fluorine substitution, serves as a versatile building block in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of protease inhibitors and targeted therapies for diseases such as cancer and infectious diseases.
The molecular structure of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid enables it to participate in key chemical reactions, including Suzuki-Miyaura cross-coupling, which is pivotal for constructing complex organic frameworks. Researchers have leveraged this property to synthesize novel compounds with enhanced pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of this compound in inhibiting serine proteases, which are implicated in various pathological conditions.
In addition to its role in drug development, 4-Bis(N-Boc)amino-3-fluorophenylboronic acid has been explored for its utility in bioconjugation strategies. Its boronic acid moiety allows for selective binding to diols and other functional groups, making it a valuable tool for labeling and modifying biomolecules. Recent advancements in this area have been documented in a 2024 ACS Chemical Biology article, which detailed its application in the site-specific modification of antibodies for targeted drug delivery systems.
Despite its promising applications, challenges remain in optimizing the stability and reactivity of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid under physiological conditions. Current research efforts are focused on modifying its structure to improve its bioavailability and reduce off-target effects. Collaborative studies between academic and industrial researchers are expected to yield next-generation derivatives with superior therapeutic profiles.
In conclusion, 4-Bis(N-Boc)amino-3-fluorophenylboronic acid (CAS: 2377609-87-3) represents a critical scaffold in modern medicinal chemistry. Its multifaceted applications in drug discovery and bioconjugation underscore its importance in advancing therapeutic innovations. Ongoing research will likely uncover new roles for this compound, further solidifying its position as a cornerstone in chemical biology.
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